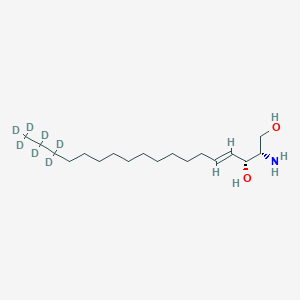

D-erythro-sphingosine-d7

Übersicht

Beschreibung

Sphingosin-d7 (d18:1) ist eine deuterierte Form von Sphingosin, einem bioaktiven Lipidmolekül, das eine entscheidende Rolle in der zellulären Signalübertragung und im Stoffwechsel spielt. Die deuterierte Form, Sphingosin-d7, wird häufig als interner Standard in der Massenspektrometrie verwendet, um die Sphingosin-Konzentration in biologischen Proben zu quantifizieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Sphingosin-d7 (d18:1) beinhaltet typischerweise die Einarbeitung von Deuteriumatomen in das Sphingosinmolekül. Dies kann durch verschiedene Synthesewege erreicht werden, darunter die Verwendung von deuterierten Reagenzien und Katalysatoren. Eine übliche Methode beinhaltet die Hydrierung von Sphingosin-Vorstufen in Gegenwart von Deuteriumgas, was zur selektiven Einarbeitung von Deuteriumatomen an bestimmten Positionen führt .

Industrielle Produktionsverfahren

Die industrielle Produktion von Sphingosin-d7 (d18:1) beinhaltet eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise mehrere Schritte der Reinigung, wie z. B. Chromatographie und Kristallisation, um das deuterierte Produkt von anderen Nebenprodukten und Verunreinigungen zu isolieren .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

D-erythro-sphingosine-d7 undergoes hydrolysis under specific conditions to yield sphingosine and fatty acid derivatives. This reaction is pivotal in metabolic pathways and analytical workflows.

| Reaction Type | Conditions | Products | Analytical Utility |

|---|---|---|---|

| Amide bond hydrolysis | Acidic (e.g., HCl) or basic (e.g., NaOH) | Fatty acid + sphingosine-d7 backbone | Quantification via mass spectrometry |

The hydrolysis of its amide bond (e.g., in ceramide analogs) is pH-dependent, with optimal cleavage observed at elevated temperatures (60–80°C) in aqueous solutions. Deuterium labeling enhances detection sensitivity in MS-based assays by reducing background noise .

Phosphorylation

This compound is enzymatically phosphorylated to form sphingosine-1-phosphate (S1P), a key signaling molecule.

Key Steps in Phosphorylation:

-

Enzyme Involvement : Sphingosine kinases 1/2 (SPHK1/2) catalyze the ATP-dependent phosphorylation.

-

Deuterium Effects : The d7-labeling does not hinder kinase activity but improves isotopic tracing in metabolic studies .

Biological Impact :

-

S1P regulates cell proliferation, migration, and apoptosis .

-

Inhibits protein kinase C (IC₅₀ ~10 µM) and activates phospholipase D .

Enzymatic and Synthetic Modifications

This compound serves as a substrate for derivatization in synthetic chemistry:

Glycosylation

Acylation

-

Reacts with fatty acyl chlorides (e.g., palmitoyl chloride) to generate deuterated ceramides.

-

Conditions : Dry DCM, 4Å molecular sieves, 25°C (yield: 85–92%).

Reduction and Oxidation

-

Reduction : LiAl(OtBu)₃ selectively reduces α,β-unsaturated ketones to anti-diols (de >99%) .

-

Oxidation : Susceptible to peroxide-mediated oxidation at the 4E double bond, requiring antioxidant storage (e.g., BHT).

Analytical Degradation Pathways

Exposure to UV light or prolonged storage induces:

-

Isomerization : Conversion to non-physiological threo isomers.

-

Deuterium Loss : H/D exchange in protic solvents, monitored via LC-MS .

Reaction Optimization Data

| Reaction | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Cross-coupling | Pd(OAc)₂/CuI | 60°C | 89% | |

| Phosphorylation | SPHK1 | 37°C | Quantified via MS | |

| Glycosylation | BF₃·Et₂O | 0°C → RT | 72% |

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

D-erythro-sphingosine-d7 has a wide array of applications across multiple scientific disciplines, including chemistry, biology, medicine, and industry. Below are the key areas where this compound is utilized:

Analytical Chemistry

Internal Standard in Mass Spectrometry

this compound serves as an internal standard for the quantification of sphingosine and related sphingolipids in biological samples. Its deuterated nature allows for accurate differentiation from non-deuterated compounds during analysis, enhancing the reliability of quantitative results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Cellular Biology

Role in Cellular Signaling

Research indicates that this compound is involved in various cellular signaling pathways, influencing processes such as cell proliferation, migration, and apoptosis. It has been shown to negatively regulate cell proliferation and induce apoptosis through interactions with key proteins like protein kinase C (PKC) and phospholipases .

Effects on Lipid Metabolism

Studies have demonstrated that this compound can alter ceramide and sphingomyelin levels in cells, which are crucial for maintaining cellular homeostasis and signaling .

Medical Research

Potential Therapeutic Applications

this compound is being investigated for its therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders. Its ability to modulate sphingolipid metabolism suggests it could play a role in treating conditions related to dysregulated lipid signaling .

Industrial Applications

Lipid-Based Drug Delivery Systems

In the pharmaceutical industry, this compound is explored for its utility in developing lipid-based drug delivery systems. Its properties may enhance the bioavailability and efficacy of therapeutic agents by facilitating their transport across cellular membranes .

Case Study 1: Cancer Research

A study investigating the effects of this compound on cancer cell lines demonstrated that treatment with this compound led to significant apoptosis in specific cancer types. The mechanism was attributed to its interaction with PKC pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Metabolic Disorders

In a metabolic study involving diabetic models, this compound was shown to influence insulin sensitivity by modulating ceramide levels. This finding suggests that it could be a target for therapeutic intervention in metabolic syndromes .

Wirkmechanismus

Sphingosine-d7 (d18:1) exerts its effects through various molecular targets and pathways:

Protein Kinase C Inhibition: Sphingosine inhibits protein kinase C, a key regulator of cell growth and differentiation.

Phospholipase D Activation: Sphingosine activates phospholipase D, which plays a role in membrane lipid metabolism.

Sphingosine-1-Phosphate Signaling: The phosphorylation of sphingosine to sphingosine-1-phosphate activates sphingosine-1-phosphate receptors, leading to downstream signaling events that regulate cell survival, migration, and angiogenesis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sphinganin (d180): Ein gesättigtes Analogon von Sphingosin, dem die Doppelbindung im Sphingosin-Rückgrat fehlt.

Sphingosin-1-phosphat (d181): Die phosphorylierte Form von Sphingosin, die an zahlreichen Signalwegen beteiligt ist.

Ceramide (d181/180): Acylierte Derivate von Sphingosin, die für die Aufrechterhaltung der Integrität der Zellmembran essentiell sind.

Eindeutigkeit

Sphingosin-d7 (d18:1) ist aufgrund seiner deuterierten Natur einzigartig, was es zu einem idealen internen Standard für die Massenspektrometrie-Analyse macht. Die Einarbeitung von Deuteriumatomen erhöht die Genauigkeit und Präzision quantitativer Messungen, was es zu einem wertvollen Werkzeug in der Lipidomikforschung macht .

Biologische Aktivität

D-erythro-sphingosine-d7, also known as sphingosine-d7 (d18:1), is a deuterated form of sphingosine, a bioactive lipid that plays critical roles in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound has the molecular formula C18H30D7NO2 and a molecular weight of approximately 306.54 g/mol. It serves as an internal standard for quantifying sphingosine in analytical techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) .

- Biological Relevance : Sphingosine is primarily derived from the breakdown of ceramide and is involved in signaling pathways that regulate cell proliferation, survival, migration, and apoptosis .

This compound exhibits its biological effects primarily through the following mechanisms:

- Phosphorylation : It can be phosphorylated by sphingosine kinases (SPHK1 and SPHK2) to produce sphingosine-1-phosphate (S1P), a potent lipid mediator involved in various cellular processes .

- Inhibition of Kinases : this compound inhibits protein kinase C (PKC) and phosphatidic acid phosphohydrolase while activating phospholipase D and diacylglycerol kinase, thus influencing lipid metabolism and signaling pathways .

- Cellular Effects : Research indicates that S1P generated from sphingosine promotes cell migration, cytoskeletal organization, and morphogenetic processes .

Case Studies

- Inhibition Studies : In a study involving U937 cells, treatment with inhibitors targeting sphingosine kinases led to reduced levels of phosphorylated sphingolipids (S1P) and increased levels of non-phosphorylated precursors like sphinganine. This suggests that the inhibition of sphingosine kinases directly affects the balance of sphingolipid metabolism .

- Ceramide Accumulation : Another study demonstrated that ceramide accumulation in A549 cells resulted in necrotic cell death via lysosomal rupture. The dual inhibition of glucosyl ceramide synthase and ceramidase resulted in increased palmitoyl-ceramide levels, indicating the complex interplay between different sphingolipids in cell death pathways .

Quantitative Analysis

The quantification of sphingolipid species using stable isotope-labeled standards like this compound allows for precise measurements in biological samples. For instance, studies utilizing LC-MS have shown how dietary sphingomyelin influences sphingolipid metabolism in enterocytes, highlighting the importance of specific fatty acids in lipid absorption .

Data Tables

Eigenschaften

IUPAC Name |

(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-AVMMVCTPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.